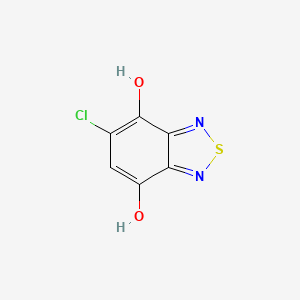
5-Chloro-1,3-dihydro-2,1,3-benzothiadiazole-4,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1,3-dihydro-2,1,3-benzothiadiazole-4,7-dione is a heterocyclic compound that belongs to the benzothiadiazole family This compound is characterized by the presence of a chlorine atom at the 5th position and two carbonyl groups at the 4th and 7th positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-dihydro-2,1,3-benzothiadiazole-4,7-dione typically involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions include:
Reactants: o-Phenylenediamine, thionyl chloride, pyridine
Temperature: Room temperature to 60°C
Reaction Time: 2-4 hours
Yield: Approximately 85%
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the same reactants and conditions as the laboratory synthesis but is optimized for large-scale production.
化学反応の分析
Types of Reactions
5-Chloro-1,3-dihydro-2,1,3-benzothiadiazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its corresponding diamine derivative.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Chlorine, bromine, nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Diamine derivatives
Substitution: Halogenated and nitrated benzothiadiazole derivatives
科学的研究の応用
5-Chloro-1,3-dihydro-2,1,3-benzothiadiazole-4,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Chloro-1,3-dihydro-2,1,3-benzothiadiazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms.
類似化合物との比較
Similar Compounds
2,1,3-Benzothiadiazole: A parent compound with similar structural features but lacking the chlorine atom and carbonyl groups.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative with bromine atoms at the 4th and 7th positions, used in the synthesis of conductive polymers.
Uniqueness
5-Chloro-1,3-dihydro-2,1,3-benzothiadiazole-4,7-dione is unique due to the presence of the chlorine atom and carbonyl groups, which impart distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
75103-57-0 |
|---|---|
分子式 |
C6H3ClN2O2S |
分子量 |
202.62 g/mol |
IUPAC名 |
5-chloro-2,1,3-benzothiadiazole-4,7-diol |
InChI |
InChI=1S/C6H3ClN2O2S/c7-2-1-3(10)4-5(6(2)11)9-12-8-4/h1,10-11H |
InChIキー |
KUPKFVDPPHXGCQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=NSN=C2C(=C1Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Methylbutoxy)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14445746.png)
![Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14445747.png)
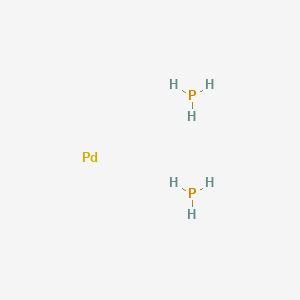
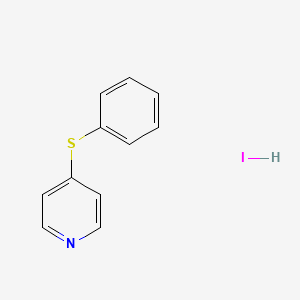
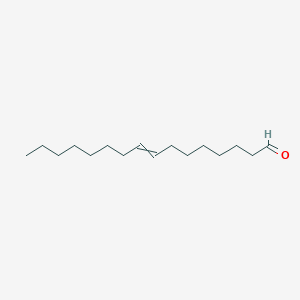
![Benzene, [(1-cyclohexen-1-ylmethyl)thio]-](/img/structure/B14445780.png)


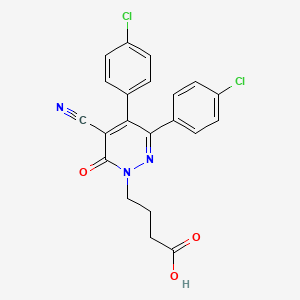
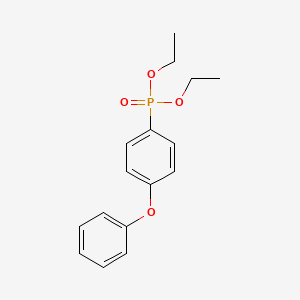

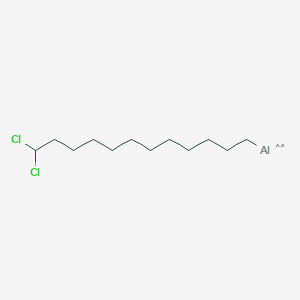
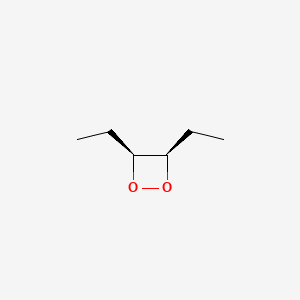
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde](/img/structure/B14445839.png)
